molecular formula C13H17N3O9 B124902 methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate CAS No. 67776-38-9

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate

Cat. No. B124902
CAS RN: 67776-38-9
M. Wt: 359.29 g/mol
InChI Key: PMUZMIKGOMUGFG-HHHUOAJASA-N
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Description

Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate, also known as Methyl Azidocarboxylate (MADC), is a chemical compound that has been extensively studied for its potential applications in the fields of organic synthesis and pharmaceutical research. Methyl Azidocarboxylate is a highly reactive compound and has been used in the synthesis of a variety of organic molecules, including drugs and other biologically active molecules. MADC is also used as a reagent in the synthesis of polymers and other materials.

Scientific Research Applications

Synthesis and Modification of Brain Imaging Agents

The compound methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate has applications in the synthesis of potential metabolites for brain imaging agents. Research by Andersen et al. (1997) demonstrates the synthesis of potential hydroxy metabolites of brain imaging agents through a series of chemical reactions involving nitration, reduction, and modified Sandmeyer reaction. These metabolites are derived from iodophenyltropanes and play a crucial role in enhancing brain imaging techniques (Andersen, Wang, Thompson, & Neumeyer, 1997).

Dipeptide Mimics

Rao et al. (2007) have contributed to the development of enantiopure C6-functionalized pyrrolizidinone amino acids. These compounds are synthesized starting from alpha-tert-butyl N-(PhF) aspartate beta-aldehyde, undergoing a series of reactions including carbene-catalyzed acyloin condensation, reductive amination, and lactam annulation. These pyrrolizidinone amino acids serve as rigid dipeptide mimics and offer potential applications in the exploration of peptide conformation-activity relationships (Rao, Pinyol, & Lubell, 2007).

Benzazepine Derivatives and Hydrogen-bonded Assembly

The work of Guerrero et al. (2014) explores the reaction pathway of benzazepine derivatives leading to a benzazepine carboxylic acid. Through hydrogen-bonded assembly, these compounds are linked in dimensions ranging from zero to three, demonstrating the intricate molecular interactions that can be utilized in various chemical and pharmaceutical applications (Guerrero, Sanabria, Palma, Cobo, & Glidewell, 2014).

Cyclopentane Synthesis from D-Xylose

Tadano et al. (1987) describe the transformation of D-xylose into a highly oxygenated cyclopentane dicarboxylate. This process involves Knoevenagel condensation, O-deacetylation, and glycol cleavage, showcasing the versatility of carbohydrate derivatives in synthesizing complex cyclic structures (Tadano, Kimura, Hoshino, Ogawa, & Suami, 1987).

Dirhodium(II)-catalyzed C-H Insertion Reaction

Yakura et al. (1999) have developed a chemo- and stereoselective dirhodium(II)-catalyzed C-H insertion reaction for synthesizing an optically active, highly functionalized cyclopentane. This methodology underscores the potential of dirhodium catalysts in facilitating complex organic transformations (Yakura, Ueki, Kitamura, Tanaka, Nameki, & Ikeda, 1999).

properties

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O9/c1-5(17)22-8-9(23-6(2)18)11(13(20)21-4)25-12(15-16-14)10(8)24-7(3)19/h8-12H,1-4H3/t8-,9-,10+,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMUZMIKGOMUGFG-HHHUOAJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)N=[N+]=[N-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381726
Record name methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate

CAS RN

67776-38-9
Record name methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-azidooxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,3,4-tri-O-acetyl-1-azido-1-deoxy-beta-D-glucopyranosyluronate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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